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Compound of Interest

Compound Name: 4-Fluoro-3-methoxyphenol

Cat. No.: B040349 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxyphenol is a valuable and versatile synthetic building block, or synthon, in

organic chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group,

and a reactive hydroxyl group on an aromatic ring, makes it a sought-after precursor in the

synthesis of complex molecules, particularly in the fields of pharmaceuticals and

agrochemicals. The strategic incorporation of fluorine can significantly enhance the metabolic

stability, binding affinity, and bioavailability of target molecules, making fluorinated synthons like

4-fluoro-3-methoxyphenol indispensable tools in modern drug discovery and development.

This guide provides a comprehensive overview of the synthesis, reactivity, and application of 4-
fluoro-3-methoxyphenol as a synthon, complete with experimental protocols and data

presented for practical use by researchers and professionals in the field.

Physicochemical Properties
A summary of the key physicochemical properties of 4-fluoro-3-methoxyphenol is presented

in the table below, providing essential data for its handling, characterization, and use in

synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b040349?utm_src=pdf-interest
https://www.benchchem.com/product/b040349?utm_src=pdf-body
https://www.benchchem.com/product/b040349?utm_src=pdf-body
https://www.benchchem.com/product/b040349?utm_src=pdf-body
https://www.benchchem.com/product/b040349?utm_src=pdf-body
https://www.benchchem.com/product/b040349?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₇H₇FO₂

Molecular Weight 142.13 g/mol

Appearance Light yellow to brown solid [1]

Melting Point 54-55 °C [1]

Boiling Point 248.2 ± 20.0 °C (Predicted) [1]

Density 1.224 ± 0.06 g/cm³ (Predicted) [1]

pKa 9.46 ± 0.18 (Predicted) [1]

Solubility

Soluble in common organic

solvents such as methanol,

ethanol, and DMSO.

Synthesis of 4-Fluoro-3-methoxyphenol
The synthesis of 4-fluoro-3-methoxyphenol can be approached through several synthetic

routes. One common strategy involves the selective functionalization of readily available

precursors. A plausible and efficient method is the Baeyer-Villiger oxidation of 4-fluoro-3-

methoxybenzaldehyde. This reaction offers a direct route to the corresponding phenol through

the formation of a formate ester intermediate, which is subsequently hydrolyzed.

4-Fluoro-3-methoxybenzaldehyde

Formate Ester Intermediate

Baeyer-Villiger Oxidation

m-CPBA or other peroxy acid 4-Fluoro-3-methoxyphenol

Hydrolysis

Hydrolysis (e.g., NaOH, then H₃O⁺)

Click to download full resolution via product page

Figure 1: Synthetic workflow for 4-fluoro-3-methoxyphenol.
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Experimental Protocol: Baeyer-Villiger Oxidation of 4-
Fluoro-3-methoxybenzaldehyde
This protocol describes a general procedure for the synthesis of 4-fluoro-3-methoxyphenol
from 4-fluoro-3-methoxybenzaldehyde via a Baeyer-Villiger oxidation followed by hydrolysis.[2]

[3]

Materials:

4-Fluoro-3-methoxybenzaldehyde

meta-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Sodium sulfite

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Oxidation: Dissolve 4-fluoro-3-methoxybenzaldehyde (1.0 eq) in dichloromethane in a round-

bottom flask. Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (1.1

eq) portion-wise, maintaining the temperature below 5 °C. Allow the reaction mixture to warm

to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow

addition of a saturated aqueous sodium bicarbonate solution to neutralize the excess

peroxyacid and the resulting m-chlorobenzoic acid. Add a 10% aqueous solution of sodium

sulfite to reduce any remaining peroxides. Separate the organic layer, and extract the
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aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry

over anhydrous magnesium sulfate.

Hydrolysis: Concentrate the dried organic phase under reduced pressure to obtain the crude

formate ester. Dissolve the crude ester in methanol and add a solution of sodium hydroxide

(2.0 eq) in water. Stir the mixture at room temperature for 2-4 hours until the hydrolysis is

complete (monitored by TLC).

Purification: Remove the methanol under reduced pressure. Dilute the residue with water

and acidify with 1 M hydrochloric acid until the pH is acidic. Extract the product with ethyl

acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium

sulfate, and concentrate under reduced pressure. The crude 4-fluoro-3-methoxyphenol can

be further purified by column chromatography on silica gel or by recrystallization.

Reactivity and Applications as a Synthon
4-Fluoro-3-methoxyphenol serves as a versatile synthon due to the distinct reactivity of its

functional groups. The phenolic hydroxyl group can be readily derivatized or used to direct

reactions, while the aromatic ring is activated towards electrophilic substitution and can

participate in various cross-coupling reactions.

Electrophilic Aromatic Substitution
The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards

electrophilic substitution, primarily directing incoming electrophiles to the positions ortho and

para to the hydroxyl group. Key electrophilic aromatic substitution reactions include:

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring,

typically at the position ortho to the hydroxyl group, to form valuable ketone intermediates.

The reaction is usually carried out using an acyl chloride or anhydride in the presence of a

Lewis acid catalyst like aluminum chloride.[4]

Halogenation: The aromatic ring can be further halogenated, for instance, with bromine in the

presence of a mild catalyst, to introduce additional functional handles for subsequent

transformations.
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Figure 2: Electrophilic substitution reactions of 4-fluoro-3-methoxyphenol.

Derivatization of the Hydroxyl Group and Cross-
Coupling Reactions
The phenolic hydroxyl group is a key site for derivatization, enabling the use of 4-fluoro-3-
methoxyphenol in a variety of coupling reactions.

Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a base to form a

phenoxide, which can then act as a nucleophile to displace a halide from an alkyl halide,

forming an ether linkage. This is a fundamental transformation for building more complex

molecular architectures.

Suzuki-Miyaura Coupling: To participate in palladium-catalyzed cross-coupling reactions, the

hydroxyl group is often converted into a better leaving group, such as a triflate or tosylate.

The resulting aryl triflate can then be coupled with a wide range of boronic acids or esters to

form biaryl structures, which are prevalent in many pharmaceutical compounds.[4][5]
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Figure 3: Suzuki-Miyaura coupling utilizing 4-fluoro-3-methoxyphenol.

Experimental Protocol: Suzuki-Miyaura Coupling of the
Corresponding Aryl Triflate
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the aryl triflate

derived from 4-fluoro-3-methoxyphenol with a generic arylboronic acid.[5]

Materials:

4-Fluoro-3-methoxyphenyl trifluoromethanesulfonate

Arylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

A suitable phosphine ligand (e.g., SPhos, XPhos)

Potassium phosphate (K₃PO₄) or another suitable base

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

Procedure:

Preparation of the Aryl Triflate: To a solution of 4-fluoro-3-methoxyphenol (1.0 eq) and

pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C, add triflic anhydride (1.2 eq)

dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4
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hours. Quench the reaction with water and extract with dichloromethane. Wash the organic

layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous

magnesium sulfate, filter, and concentrate to yield the aryl triflate, which can be used in the

next step without further purification.

Coupling Reaction: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen),

combine the 4-fluoro-3-methoxyphenyl trifluoromethanesulfonate (1.0 eq), the arylboronic

acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10

mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

Add the degassed anhydrous solvent.

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by

TLC or LC-MS.

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with

an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with

water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel to afford the desired biaryl compound.

Case Study: Application in the Synthesis of
Bioactive Molecules
4-Fluoro-3-methoxyphenol and its derivatives are valuable intermediates in the synthesis of

various bioactive molecules, including kinase inhibitors used in cancer therapy. The 4-fluoro-3-

methoxyphenyl moiety is often incorporated to enhance the pharmacological properties of the

final drug molecule. For instance, this synthon can be a key building block in the synthesis of

complex heterocyclic systems that form the core of many targeted therapies.
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Figure 4: General workflow for API synthesis.

While specific proprietary synthetic routes for commercial drugs are often not publicly disclosed

in detail, the recurring presence of the 4-fluoro-3-methoxyphenyl motif in patent literature for

kinase inhibitors underscores the importance of 4-fluoro-3-methoxyphenol as a key starting

material. The synthetic strategies often involve an initial derivatization of the phenol, followed

by a key coupling reaction to a heterocyclic core structure.

Conclusion
4-Fluoro-3-methoxyphenol is a synthon of significant value in contemporary organic

synthesis. Its strategic combination of functional groups allows for a diverse range of chemical

transformations, making it a key building block for the construction of complex and biologically

active molecules. The ability to introduce the fluorinated methoxyphenyl moiety is particularly

crucial in the design of modern pharmaceuticals and agrochemicals, where fine-tuning of

physicochemical properties is paramount for efficacy and safety. The synthetic routes and

reaction protocols outlined in this guide provide a practical framework for the utilization of 4-
fluoro-3-methoxyphenol, empowering researchers and drug development professionals to

leverage its full potential in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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